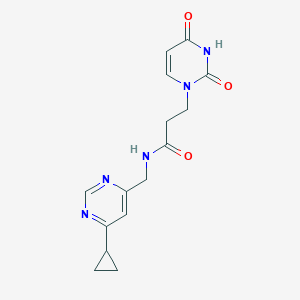![molecular formula C19H21N3S B2873678 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea CAS No. 852139-85-6](/img/structure/B2873678.png)
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as LFM-A13 and has been studied for its ability to inhibit the activity of various enzymes and proteins in the body. In
Mechanism of Action
The mechanism of action of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea involves the inhibition of various enzymes and proteins in the body. For example, LFM-A13 has been shown to inhibit the activity of JAK2, which is involved in the activation of STAT3. Inhibition of STAT3 by LFM-A13 has been shown to have anti-inflammatory and anti-tumor effects. LFM-A13 has also been shown to inhibit the activity of GSK-3β, which is involved in the regulation of cell survival and proliferation. Inhibition of GSK-3β by LFM-A13 has been shown to have potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea has been shown to have various biochemical and physiological effects in the body. For example, LFM-A13 has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in various animal models of inflammation. LFM-A13 has been shown to have potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea in lab experiments include its high purity and high yield synthesis method, its ability to inhibit the activity of various enzymes and proteins, and its potential therapeutic applications in various diseases. The limitations of using LFM-A13 in lab experiments include its potential toxicity and its limited bioavailability.
Future Directions
For research on 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea include further studies on its potential therapeutic applications in various diseases, optimization of its synthesis method to increase its bioavailability and reduce its toxicity, and exploration of its potential as a drug candidate. Other future directions include studies on the mechanism of action of LFM-A13 and its effects on various cellular processes.
Synthesis Methods
The synthesis of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea involves the reaction of 1,2-dimethyl-5-nitroindole with 3-methylbenzoyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea has been studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of various enzymes and proteins such as Janus kinase 2 (JAK2), signal transducer and activator of transcription 3 (STAT3), and glycogen synthase kinase 3β (GSK-3β). These enzymes and proteins are involved in various cellular processes such as inflammation, cell proliferation, and cell survival. Inhibition of these enzymes and proteins by LFM-A13 has been shown to have potential therapeutic effects in diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.
properties
IUPAC Name |
1-[(1,2-dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-13-5-4-6-17(9-13)21-19(23)20-12-15-7-8-18-16(11-15)10-14(2)22(18)3/h4-11H,12H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAWNBUQSDMCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2873596.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2873600.png)
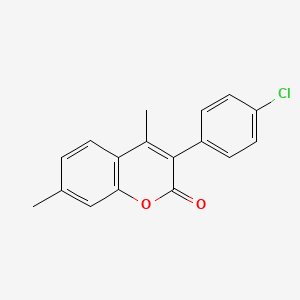
![[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride](/img/structure/B2873604.png)
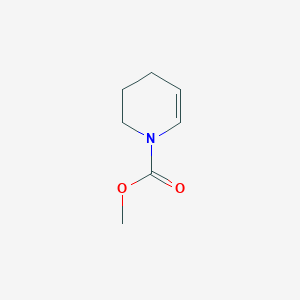
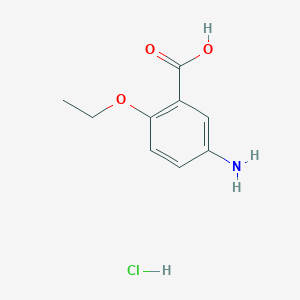

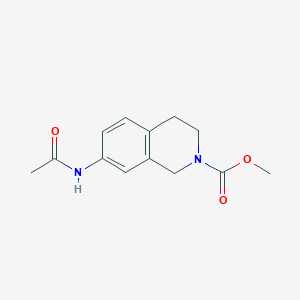
![5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B2873609.png)
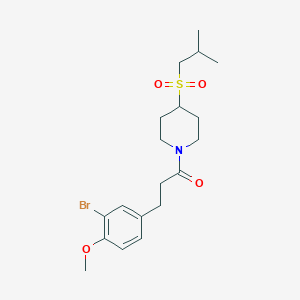

![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)

